molecular formula C21H27N5O2 B5506604 2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole

2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole

Cat. No. B5506604
M. Wt: 381.5 g/mol
InChI Key: XSSSHHLPQDFHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole and piperazine derivatives, such as 2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole, involves multiple steps, including the optimization of substituents on the piperazine N atoms and modifications of the imidazole ring. The goal is often to improve certain properties or activities of the compound, such as antidiabetic effects, without inducing side effects or hypoglycemic effects. One synthesis approach involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to novel derivatives with potential antimicrobial activities (Bektaş et al., 2010; Le Bihan et al., 1999).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with structures similar to the specified chemical, such as benzoxazole derivatives, have been synthesized and tested for antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Radiopharmaceutical Synthesis

Piperazine derivatives labeled with carbon-14, especially in the 2-position of the imidazole moiety, have been prepared for use in radiopharmaceuticals. This demonstrates the utility of such compounds in medical imaging and diagnostics, providing insights into their potential application in tracking and studying biological processes in vivo (Arjomandi et al., 2011).

Antitubercular Activity

Hybrids of piperazine and thiosemicarbazone linked to 2-butyl-4-chloroimidazole have exhibited potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. Such studies underline the importance of these compounds in developing new treatments for tuberculosis, highlighting the potential of benzoxazole derivatives in antitubercular drug development (Jallapally et al., 2014).

Anticancer Applications

Piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Such compounds, including those similar to the chemical , show promise as novel hybrid heterocycles for anticancer agents, indicating their potential use in cancer research and therapy (Murty et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some imidazole derivatives can be hazardous and require appropriate handling and storage conditions .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, the future research directions for this compound could involve exploring its potential therapeutic applications and optimizing its synthesis process.

properties

IUPAC Name

(2-butyl-1,3-benzoxazol-5-yl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-3-4-5-20-23-17-14-16(6-7-18(17)28-20)21(27)26-12-10-25(11-13-26)15-19-22-8-9-24(19)2/h6-9,14H,3-5,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSSHHLPQDFHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCN(CC3)CC4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.